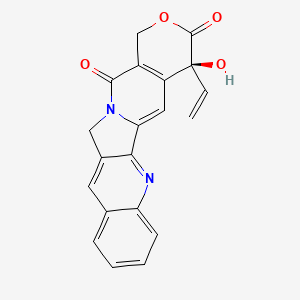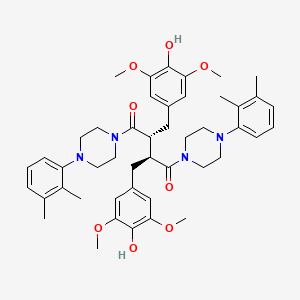
NF-|EB-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NF-|EB-IN-15 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool for research and therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-15 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route often includes steps such as nucleophilic substitution, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality of the compound. Quality control measures are implemented at various stages of production to monitor the chemical composition and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NF-|EB-IN-15 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.
Substitution: In this type of reaction, one functional group in the compound is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
NF-|EB-IN-15 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is employed in biological assays to investigate cellular processes and molecular interactions.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where it can modulate specific molecular targets.
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NF-|EB-IN-15 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The compound’s effects are mediated through various molecular pathways, including the activation or inhibition of specific enzymes and the regulation of gene expression.
Comparaison Avec Des Composés Similaires
NF-|EB-IN-15 is unique in its ability to interact with specific molecular targets, making it distinct from other similar compounds. Some compounds that share similar properties include:
NF-κB inhibitors: These compounds also target the NF-κB signaling pathway but may have different structures and mechanisms of action.
IκB kinase inhibitors: These compounds inhibit the activity of IκB kinase, a key regulator of the NF-κB pathway, but may differ in their specificity and potency.
Propriétés
Formule moléculaire |
C46H58N4O8 |
|---|---|
Poids moléculaire |
795.0 g/mol |
Nom IUPAC |
(2S,3R)-1,4-bis[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-dione |
InChI |
InChI=1S/C46H58N4O8/c1-29-11-9-13-37(31(29)3)47-15-19-49(20-16-47)45(53)35(23-33-25-39(55-5)43(51)40(26-33)56-6)36(24-34-27-41(57-7)44(52)42(28-34)58-8)46(54)50-21-17-48(18-22-50)38-14-10-12-30(2)32(38)4/h9-14,25-28,35-36,51-52H,15-24H2,1-8H3/t35-,36+ |
Clé InChI |
ASNMTQSHOKQNEV-TYHGNQNSSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](CC3=CC(=C(C(=C3)OC)O)OC)[C@H](CC4=CC(=C(C(=C4)OC)O)OC)C(=O)N5CCN(CC5)C6=CC=CC(=C6C)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(CC3=CC(=C(C(=C3)OC)O)OC)C(CC4=CC(=C(C(=C4)OC)O)OC)C(=O)N5CCN(CC5)C6=CC=CC(=C6C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

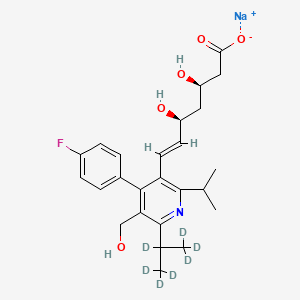
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
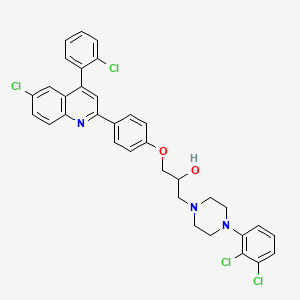

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
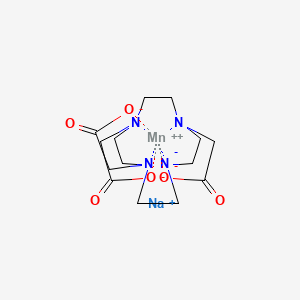

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
